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Compound of Interest

Compound Name: 2-Cyano-5-iodopyridine

Cat. No.: B1415159 Get Quote

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold

remains a cornerstone of molecular design. Among its myriad derivatives, 2-Cyano-5-
iodopyridine (CAS No. 41960-47-8) has emerged as a particularly valuable building block. Its

unique electronic and structural features—a nucleophilic nitrogen, an electron-withdrawing

cyano group, and a versatile iodine atom amenable to cross-coupling reactions—make it a

highly sought-after intermediate in the synthesis of complex molecular architectures.[1][2] Its

derivatives have shown promise as potent inhibitors of therapeutic targets like indoleamine-2,3-

dioxygenase 1 (IDO1) and various kinases, highlighting its significance in the development of

novel anticancer agents.[1][3]

This guide provides an in-depth exploration of the primary synthetic routes to 2-Cyano-5-
iodopyridine, grounded in established chemical principles. We will move beyond simple

procedural lists to dissect the causality behind experimental choices, offering field-proven

insights for researchers, scientists, and drug development professionals. The protocols

described herein are designed to be self-validating, emphasizing safety, reproducibility, and

efficiency.

Physicochemical & Safety Data
A thorough understanding of the target compound's properties is paramount for successful

synthesis, handling, and storage.
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Property Value Source

CAS Number 41960-47-8 [4]

Molecular Formula C₆H₃IN₂ [4]

Molecular Weight 230.01 g/mol [4]

Appearance
White to tan powder or

crystalline solid
[5]

Boiling Point 314.3 °C at 760 mmHg [6]

Density 2.04 g/cm³ [6]

Storage

4°C, protect from light, stored

under inert atmosphere (e.g.,

nitrogen)

[4][7]

Safety Profile: 2-Cyano-5-iodopyridine is classified as harmful if swallowed or inhaled and

causes skin and eye irritation.[7] Appropriate personal protective equipment (PPE), including

gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed

within a certified chemical fume hood.[8]

Primary Synthesis Route 1: The Sandmeyer
Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to

convert an aryl amine into a halide or pseudohalide via a diazonium salt intermediate.[9][10]

For the synthesis of 2-Cyano-5-iodopyridine, the most logical precursor is 5-Amino-2-

cyanopyridine. The reaction proceeds in two distinct, temperature-critical stages: diazotization

followed by nucleophilic displacement.

Logical Framework & Mechanism
The process begins with the conversion of the primary aromatic amine on 5-amino-2-

cyanopyridine into a diazonium salt using nitrous acid (HNO₂), which is generated in situ from

sodium nitrite (NaNO₂) and a strong acid (e.g., H₂SO₄ or HCl). The resulting diazonium group

(-N₂⁺) is an excellent leaving group (N₂ gas). In the second step, an iodide source, typically
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potassium iodide (KI) or sodium iodide (NaI), is introduced. Unlike Sandmeyer reactions for

chlorides or bromides, the iodination of diazonium salts does not strictly require a copper(I)

catalyst, though its presence can sometimes improve yields.[11] The iodide ion displaces the

diazonium group to yield the final product.

Visualizing the Sandmeyer Workflow
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Stage 1: Diazotization

Stage 2: Iodination & Work-up

5-Amino-2-cyanopyridine
in conc. H₂SO₄

Cool to 0-5 °C
(Ice Bath)

Slowly add aq. NaNO₂ Solution

Stir for 1 hour at 0-5 °C

Formation of Pyridinium Diazonium Salt Solution

Add aq. KI Solution

Transfer Diazonium Solution

Warm to Room Temp.
(N₂ evolution)

Neutralize with aq. Na₂S₂O₃ / NaOH

Extract with Organic Solvent
(e.g., Ethyl Acetate)

Dry, Concentrate & Purify
(Crystallization/Chromatography)

2-Cyano-5-iodopyridine

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-Cyano-5-iodopyridine via the Sandmeyer reaction.
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Detailed Experimental Protocol: Sandmeyer Synthesis
This protocol is a synthesized representation based on established Sandmeyer procedures.

Reagents:

5-Amino-2-cyanopyridine (1.0 eq)

Concentrated Sulfuric Acid (H₂SO₄)

Sodium Nitrite (NaNO₂) (1.05 eq)

Potassium Iodide (KI) (1.2 eq)

Sodium Thiosulfate (Na₂S₂O₃)

Sodium Hydroxide (NaOH)

Ethyl Acetate

Deionized Water

Brine

Procedure:

Diazotization: a. In a three-neck round-bottom flask equipped with a mechanical stirrer,

thermometer, and dropping funnel, carefully add concentrated sulfuric acid. b. Cool the acid

to 0-5 °C using an ice-salt bath. c. Slowly add 5-amino-2-cyanopyridine in portions, ensuring

the temperature does not exceed 10 °C. Stir until a homogenous solution is formed. d. In a

separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of deionized water. e.

Add the sodium nitrite solution dropwise to the reaction flask via the dropping funnel,

maintaining the internal temperature between 0 and 5 °C. The addition should take

approximately 30-45 minutes. f. After the addition is complete, continue stirring the mixture at

0-5 °C for an additional hour to ensure complete formation of the diazonium salt.

Iodination & Work-up: a. In a separate, larger beaker, dissolve potassium iodide (1.2 eq) in

deionized water and cool it in an ice bath. b. Slowly and carefully add the cold diazonium salt
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solution from step 1f to the potassium iodide solution with vigorous stirring. Significant gas

evolution (N₂) will be observed. Control the rate of addition to manage foaming. c. Once the

addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-3

hours until gas evolution ceases. d. Cool the reaction mixture in an ice bath and slowly add a

saturated aqueous solution of sodium thiosulfate to quench any excess iodine (the dark color

will fade). e. Carefully neutralize the mixture by adding a cold aqueous solution of sodium

hydroxide until the pH is approximately 7-8. f. Transfer the mixture to a separatory funnel and

extract the product with ethyl acetate (3x). g. Combine the organic layers, wash with brine,

dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure

to yield the crude product.

Purification: a. The crude solid can be purified by recrystallization from a suitable solvent

system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica

gel to afford pure 2-Cyano-5-iodopyridine.

Primary Synthesis Route 2: Halogen Exchange
(Aromatic Finkelstein Reaction)
An alternative and powerful strategy is the metal-mediated halogen exchange, often referred to

as an aromatic Finkelstein reaction.[12] This route is particularly advantageous if the

corresponding bromo- or chloro-precursor is more readily available or cost-effective. The

synthesis of 2-Cyano-5-bromopyridine from 2-nitro-5-bromopyridine is a known process,

making it a viable starting material.[13] The exchange from bromide to iodide is typically driven

by the precipitation of the less soluble metal bromide salt (e.g., CuBr, NaBr) in the chosen

solvent.

Logical Framework & Mechanism
This reaction relies on the displacement of a bromide with an iodide. While this can be

achieved under forcing conditions, the reaction is significantly more efficient when catalyzed by

a transition metal, most commonly copper(I).[12] A typical system involves reacting 2-cyano-5-

bromopyridine with an iodide salt (e.g., NaI or KI) in the presence of a catalytic amount of

copper(I) iodide (CuI) and often a ligand, such as a diamine, to stabilize the copper catalyst

and enhance its reactivity. The reaction is performed in a high-boiling polar aprotic solvent like

dioxane, DMF, or NMP to facilitate the reaction.
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Visualizing the Halogen Exchange Workflow
Combine:

- 2-Cyano-5-bromopyridine
- Sodium Iodide (NaI)

- Copper(I) Iodide (CuI) (cat.)
- Ligand (e.g., DMCDA) (cat.)

- Solvent (e.g., Dioxane)

Purge with Inert Gas
(e.g., Argon or Nitrogen)

Heat to Reflux
(e.g., ~110 °C) for 12-24h

Monitor Reaction
(TLC / GC-MS)

Cool to Room Temperature

Aqueous Work-up:
- Add aq. NH₄OH

- Extract with Ethyl Acetate

Dry, Concentrate & Purify
(Column Chromatography)

2-Cyano-5-iodopyridine

Click to download full resolution via product page
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Caption: General workflow for the Cu-catalyzed halogen exchange synthesis of 2-Cyano-5-
iodopyridine.

Detailed Experimental Protocol: Halogen Exchange
This protocol is adapted from general procedures for copper-catalyzed Finkelstein reactions on

aryl bromides.[12]

Reagents:

2-Cyano-5-bromopyridine (1.0 eq)

Sodium Iodide (NaI) (2.0 eq)

Copper(I) Iodide (CuI) (0.1 eq)

(±)-trans-N,N′-Dimethyl-1,2-cyclohexanediamine (DMCDA) (0.2 eq)

1,4-Dioxane (anhydrous)

Procedure:

Reaction Setup: a. To an oven-dried round-bottom flask or reaction vessel, add copper(I)

iodide (0.1 eq), sodium iodide (2.0 eq), and 2-cyano-5-bromopyridine (1.0 eq). b. Seal the

flask with a septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes. c. Via

syringe, add anhydrous 1,4-dioxane, followed by the DMCDA ligand (0.2 eq). d. Equip the

flask with a reflux condenser under the inert atmosphere.

Reaction Execution: a. Heat the reaction mixture to reflux (approximately 110 °C) with

vigorous stirring. b. Maintain the reaction at this temperature for 12-24 hours. The progress

can be monitored by taking small aliquots and analyzing them by TLC or GC-MS until the

starting material is consumed.

Work-up and Purification: a. Once the reaction is complete, cool the mixture to room

temperature. b. Add aqueous ammonium hydroxide solution and stir for 30 minutes. c.

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). d. Combine

the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. e. The resulting crude material should be purified by
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column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to isolate

the pure 2-Cyano-5-iodopyridine.

Comparative Analysis of Synthesis Routes
Feature Sandmeyer Reaction Halogen Exchange

Starting Material 5-Amino-2-cyanopyridine 2-Cyano-5-bromopyridine

Key Reagents NaNO₂, H₂SO₄, KI NaI, CuI (catalyst)

Temperature
Low temperature critical (0-5

°C)
High temperature (reflux)

Pros

- Uses inexpensive reagents-

Well-established, robust

reaction

- Tolerant of various functional

groups- Avoids handling of

diazonium salts

Cons

- Diazonium salts can be

unstable- Strict temperature

control required

- Requires inert atmosphere-

Metal catalyst and ligand can

be costly- Longer reaction

times

Ideal For
Large-scale synthesis where

cost is a primary driver.

Scenarios where the bromo-

precursor is readily available or

when avoiding unstable

intermediates is prioritized.

Conclusion
The synthesis of 2-Cyano-5-iodopyridine is readily achievable through multiple, reliable

synthetic strategies. The choice between the Sandmeyer reaction and a copper-catalyzed

halogen exchange depends largely on the availability and cost of starting materials, scale of

the reaction, and the specific equipment and safety protocols available to the researcher. The

Sandmeyer route offers a cost-effective pathway but demands rigorous control over reaction

conditions. Conversely, the halogen exchange provides a milder alternative for the functional

group transformation, albeit with requirements for an inert atmosphere and potentially higher

reagent costs. Both methods, when executed with precision, provide reliable access to this

invaluable chemical intermediate, paving the way for further innovation in drug discovery and

materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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